(1R)-1-(3,4-dipropoxyphenyl)ethanol
Description
Contextualization of Chiral Alcohols in Modern Organic Synthesis Research
Chiral alcohols are fundamental building blocks in the synthesis of a wide array of organic molecules, particularly those with pharmaceutical and biological activity. wikipedia.org The presence of a stereogenic center in these alcohols allows for the construction of specific three-dimensional molecular architectures, which is a cornerstone of modern drug design and materials science. Researchers are continually exploring novel and efficient methods for the synthesis of these valuable compounds. nih.govtudelft.nl
The asymmetric reduction of prochiral ketones is a prominent strategy for accessing enantiomerically enriched alcohols. nih.gov This can be achieved through various catalytic methods, including the use of chiral metal complexes and biocatalysts. nih.govresearchgate.net These methods offer high levels of enantioselectivity, providing access to either the (R) or (S) enantiomer of the target alcohol. The development of such catalytic systems is an active area of research, aiming for greater efficiency, broader substrate scope, and more sustainable reaction conditions. nih.govresearchgate.net
Significance of Enantiopure Compounds in Academic Research and Chemical Development
Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in numerous scientific fields. The three-dimensional nature of biological systems, such as enzymes and receptors, means that they often interact differently with each enantiomer of a chiral molecule. This can lead to one enantiomer exhibiting a desired therapeutic effect while the other may be inactive or even cause adverse effects. youtube.com
Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a critical aspect of pharmaceutical development and medicinal chemistry. nih.gov Regulatory agencies often require the characterization of each enantiomer of a chiral drug. Beyond pharmaceuticals, enantiopure compounds are crucial in the development of agrochemicals, fragrances, and advanced materials where specific stereochemistry dictates function. The demand for enantiopure compounds has driven significant innovation in asymmetric synthesis and chiral separation technologies. nih.gov
Overview of (1R)-1-(3,4-dipropoxyphenyl)ethanol as a Model Chiral Alcohol for Research
This compound serves as a pertinent example of a chiral aryl alcohol. Its structure, featuring a stereogenic center at the carbon bearing the hydroxyl group and a substituted aromatic ring, makes it a valuable model for studying stereoselective reactions and a potential building block in the synthesis of more complex chiral molecules.
While specific research focused solely on this compound as a model compound is not extensively documented in publicly available literature, its synthesis and properties can be understood through the well-established principles of asymmetric synthesis of chiral aryl alcohols. The methodologies developed for the synthesis of analogous compounds, such as 1-(3,4-dimethylphenyl)ethanol (B1345112) and 1-(3,4-dimethoxyphenyl)ethanol, provide a strong basis for its preparation and potential applications. ontosight.ai
The synthesis of this compound would typically involve the asymmetric reduction of the corresponding prochiral ketone, 3',4'-dipropoxyacetophenone. This transformation can be achieved using various asymmetric reduction techniques, including catalytic hydrogenation with chiral catalysts or biocatalytic reduction using enzymes or whole-cell systems. nih.govresearchgate.net These methods are known to produce chiral alcohols with high enantiomeric excess.
Below are tables detailing the properties of this compound and a summary of general synthetic approaches for chiral aryl alcohols.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C14H22O3 |
| Molecular Weight | 238.32 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Chirality | Contains one stereocenter, exists as (R) and (S) enantiomers |
| Solubility | Expected to be soluble in organic solvents |
Table 2: General Synthetic Approaches for Chiral Aryl Alcohols
| Synthetic Method | Description | Key Features |
| Asymmetric Catalytic Hydrogenation | Reduction of a prochiral ketone using a chiral metal catalyst (e.g., Ru, Rh, Ir) and hydrogen gas. | High enantioselectivity, broad substrate scope. |
| Asymmetric Transfer Hydrogenation | Reduction using a hydrogen donor (e.g., isopropanol, formic acid) and a chiral catalyst. | Milder reaction conditions compared to hydrogenation. wikipedia.org |
| Biocatalytic Reduction | Use of enzymes (e.g., alcohol dehydrogenases) or whole-cell systems (e.g., yeast, bacteria) to reduce the ketone. | High enantioselectivity, environmentally benign conditions. nih.govtudelft.nlresearchgate.netnih.gov |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to control the stereochemical outcome of a reaction. | Effective for a range of transformations, auxiliary can often be recovered. wikipedia.orgnih.govsigmaaldrich.com |
The study and application of this compound and other chiral aryl alcohols continue to be a significant focus in the advancement of organic chemistry, with ongoing efforts to develop more efficient and selective synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(1R)-1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
ICMRBCZSCBRLPF-LLVKDONJSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)[C@@H](C)O)OCCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1r 1 3,4 Dipropoxyphenyl Ethanol
Chemical Synthesis Approaches
Chemical methods for synthesizing enantiomerically pure alcohols primarily rely on the use of chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of the reaction.
Asymmetric Catalytic Hydrogenation of Prochiral Ketones to (1R)-1-(3,4-dipropoxyphenyl)ethanol
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.org This method involves the use of a chiral metal catalyst, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), to facilitate the addition of hydrogen across the carbonyl double bond with high stereoselectivity. wikipedia.orgnih.gov
For the synthesis of this compound, the precursor ketone, 1-(3,4-dipropoxyphenyl)ethanone, would be hydrogenated using a catalyst complexed with a chiral ligand. Among the most successful and widely used catalysts for this transformation are the Noyori-type ruthenium catalysts. mdpi.com These catalysts typically consist of a ruthenium center, a chiral diphosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand such as DPEN (1,2-diphenylethylenediamine). nih.gov
The mechanism involves the formation of a metal hydride species which then transfers hydrogen to the ketone in a stereochemically defined manner, dictated by the arrangement of the chiral ligands around the metal center. mdpi.com By selecting the appropriate enantiomer of the chiral ligands, one can selectively produce either the (R) or (S) enantiomer of the alcohol. For instance, the hydrogenation of acetophenone derivatives using (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in complex with a Ru(II) arene typically yields the (S)-alcohol, while the (R,R)-catalyst yields the (R)-alcohol with high enantiomeric excess (ee). mdpi.com
While specific studies detailing the asymmetric hydrogenation of 1-(3,4-dipropoxyphenyl)ethanone are not prevalent, extensive research on analogous aryl ketones demonstrates the efficacy of this method. High conversions and enantioselectivities often exceeding 98% ee are commonly achieved under optimized conditions. nih.govmdpi.com
Table 1: Representative Catalysts in Asymmetric Hydrogenation of Aryl Ketones
| Catalyst System | Substrate Type | Product Configuration | Typical ee (%) |
|---|---|---|---|
| Ru(II)-(R,R)-TsDPEN-arene | Aryl Ketones | (R)-Alcohol | >98 |
| Ru(II)-(S,S)-TsDPEN-arene | Aryl Ketones | (S)-Alcohol | >98 |
| Ru-(R)-BINAP/Diamine | Aryl Ketones | (R)-Alcohol | >95 |
This table presents typical results for aryl ketones analogous to 1-(3,4-dipropoxyphenyl)ethanone, illustrating the general effectiveness of these catalyst systems.
Stereoselective Reduction Strategies for the Carbonyl Precursor
Beyond catalytic hydrogenation, stereoselective reduction can be achieved using stoichiometric chiral reducing agents. These reagents incorporate a chiral component that differentiates between the two faces of the prochiral ketone during the hydride transfer process. wikipedia.org
One prominent strategy is the Midland Alpine-Borane reduction, which utilizes a chiral borane reagent derived from the hydroboration of (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.org The choice of α-pinene enantiomer determines the stereochemical outcome. For the synthesis of this compound, the appropriate chiral borane would be selected to deliver a hydride to the re-face of the ketone.
Another common approach involves the use of chirally modified metal hydrides. wikipedia.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be rendered stereoselective by pre-complexing them with chiral ligands, such as chiral amino alcohols or diols. A well-known example is the Itsuno-Corey reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol (like proline) to mediate the enantioselective reduction of ketones by borane. wikipedia.org These reagents create a sterically defined pocket that forces the ketone to bind in a specific orientation, leading to a highly selective hydride attack.
Although these methods can provide high enantioselectivity, they require stoichiometric amounts of the chiral reagent, which can be a drawback compared to the small quantities needed in catalytic processes. wikipedia.org
Chiral Auxiliary-Mediated Synthesis of this compound
The use of a chiral auxiliary is a classic strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov
For the synthesis of this compound, this approach is less direct than the reduction of the corresponding ketone. A hypothetical route could involve starting with a precursor acid, such as 3,4-dipropoxybenzoic acid. This acid could be converted to an amide using a chiral amine auxiliary, for example, a derivative of pseudoephedrine or an Evans oxazolidinone. wikipedia.orgharvard.edu The resulting chiral amide could then undergo a diastereoselective reaction, such as the addition of a methyl group via an organometallic reagent. The steric hindrance provided by the auxiliary would direct the incoming methyl group to one face of the molecule, establishing the desired stereocenter. Subsequent cleavage of the auxiliary would furnish the chiral alcohol.
This multi-step approach is generally more complex and less atom-economical than direct asymmetric reduction and is typically employed when direct methods are not effective or when building more complex molecular frameworks. tcichemicals.com
Multicomponent Reactions Incorporating the (3,4-dipropoxyphenyl)ethanol Moiety
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. MCRs are highly valued for their efficiency and ability to rapidly generate molecular complexity.
However, for a structurally simple target like this compound, MCRs are not a common or practical synthetic approach. These reactions are typically designed for the assembly of more complex heterocyclic or polyfunctional structures. The synthesis of this specific chiral alcohol is more efficiently achieved through the direct, stereoselective modification of a readily available precursor like 1-(3,4-dipropoxyphenyl)ethanone. A literature search does not reveal established multicomponent reactions for the direct synthesis of this target compound.
Biocatalytic Synthesis Approaches
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. For the production of chiral alcohols, this approach is highly attractive due to the exceptional stereoselectivity of enzymes, mild reaction conditions (typically at or near room temperature and neutral pH), and its alignment with green chemistry principles. nih.gov
Enzymatic Reduction of 1-(3,4-dipropoxyphenyl)ethanone to this compound
The most direct biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone 1-(3,4-dipropoxyphenyl)ethanone. This transformation is catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs), also referred to as ketoreductases (KREDs). nih.gov These enzymes use a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), as the source of the hydride. d-nb.info
The stereochemical outcome of the reduction is determined by Prelog's rule. An enzyme that delivers the hydride to the re-face of the carbonyl is termed a "Prelog" enzyme and produces the (S)-alcohol, while an "anti-Prelog" enzyme delivers the hydride to the si-face to yield the (R)-alcohol. Therefore, to synthesize the (1R) enantiomer, an anti-Prelog ADH is required.
Numerous studies have demonstrated the successful reduction of structurally similar aryl ketones using whole-cell biocatalysts, which circumvents the need for costly isolation of enzymes and provides an in-situ system for cofactor regeneration. For example, the bioreduction of the closely related substrate 1-(benzo[d] wikipedia.orgharvard.edudioxol-5-yl)ethanone using the bacterium Lactobacillus paracasei yielded the corresponding (R)-alcohol with over 99% enantiomeric excess. researchgate.net Similarly, the reduction of 1-(3,4-dimethylphenyl)ethanone using plant cell cultures of sugar beet produced the chiral alcohol with excellent yield and enantiopurity (>99% ee). researchgate.net These examples strongly suggest that a similar approach would be highly effective for 1-(3,4-dipropoxyphenyl)ethanone.
Table 2: Biocatalytic Reduction of Analagous Prochiral Ketones
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Lactobacillus paracasei BD101 | 1-(benzo[d] wikipedia.orgharvard.edudioxol-5-yl)ethanone | (R)-Alcohol | High | >99 |
| Sugar Beet (Beta vulgaris) cells | 1-(3,4-dimethylphenyl)ethanone | (S)-Alcohol | >88 | >99 |
| Rhodococcus kyotonensis ADH | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-Alcohol | >99 | >99 |
This table showcases results from structurally related substrates, indicating the high potential for achieving excellent enantioselectivity in the biocatalytic reduction of 1-(3,4-dipropoxyphenyl)ethanone.
Optimization of Biocatalytic Reaction Conditions for this compound Synthesis
The choice of solvent is critical, as the substrate, 3,4-dipropoxyacetophenone, and the product alcohol are hydrophobic and have low solubility in purely aqueous media. Solvent engineering aims to enhance substrate solubility, improve enzyme stability, and facilitate product recovery. researchgate.net Biphasic systems, consisting of an aqueous phase containing the biocatalyst and an organic phase to dissolve the substrate, are commonly used. researchgate.net
A greener alternative to traditional organic solvents is the use of Natural Deep Eutectic Solvents (NADES). nih.govrsc.org NADES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a liquid with a low melting point. elsevierpure.comnih.gov They are biodegradable, non-toxic, and can be excellent solvents for a wide range of compounds. nih.govuniversiteitleiden.nl Enzymes have been shown to be stable and active in aqueous NADES mixtures, making them a promising medium for biocatalytic reactions. nih.gov The high solubility of organic compounds in NADES can increase substrate availability and potentially enhance reaction rates. nih.gov However, the high viscosity of some NADES can be a practical challenge, often overcome by dilution with water. universiteitleiden.nl
When using isolated enzymes, the stoichiometric use of cofactors like NADPH is prohibitively expensive. illinois.edu Therefore, an efficient in situ cofactor regeneration system is essential. This is typically achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction catalyzed by a second enzyme.
A common and effective system is the glucose/glucose dehydrogenase (GDH) system. illinois.edu In this cascade, GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP+) back to its active form (NADPH). Another popular system uses isopropanol (IPA) and a secondary alcohol dehydrogenase. acs.org The oxidation of IPA to acetone is thermodynamically favorable and drives the regeneration of the cofactor. nih.gov
Table 3: Common Cofactor Regeneration Systems
| System | Regeneration Enzyme | Sacrificial Substrate | By-product |
| Substrate-coupled | (Same KRED/ADH) | Isopropanol | Acetone |
| Enzyme-coupled | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone |
| Enzyme-coupled | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide |
Process intensification aims to improve the efficiency, productivity, and sustainability of the biocatalytic process by innovative process and equipment design. nih.govdtu.dk Key strategies include:
Enzyme Immobilization: Attaching the enzyme to a solid support can significantly enhance its stability and allow for easy separation from the reaction mixture and reuse over multiple cycles. nih.gov This is particularly valuable for continuous flow processes.
Continuous Flow Reactors: Using packed-bed or membrane reactors with immobilized enzymes allows for continuous operation, leading to higher productivity, better process control, and easier automation compared to batch processes. nih.govconsensus.app
In-Situ Product Recovery (ISPR): The accumulation of the product alcohol can sometimes inhibit the enzyme. ISPR techniques, such as liquid-liquid extraction or adsorption, remove the product from the reaction medium as it is formed, thereby relieving enzyme inhibition and driving the reaction towards completion. dtu.dk
High Substrate Loading: Increasing the initial concentration of the substrate is desirable for economic reasons. This can be challenging due to substrate toxicity or solubility limits but can be achieved through careful optimization of solvent systems and fed-batch strategies. nih.gov
Comparative Analysis of Synthetic Strategies: Efficiency, Enantioselectivity, and Scalability in Research
The choice between different synthetic strategies for producing this compound depends on a comparative analysis of their performance metrics. Isolated enzyme systems often provide higher purity and simpler downstream processing, while whole-cell systems are generally more cost-effective due to integrated cofactor regeneration.
Table 4: Comparative Analysis of Biocatalytic Strategies
| Strategy | Efficiency (Yield/Productivity) | Enantioselectivity (e.e.) | Scalability & Cost | Key Advantages | Key Disadvantages |
| Isolated KRED | Moderate to High | Excellent (>99%) | Lower scalability, higher cost | High purity, no side reactions, simple downstream | Requires external cofactor regeneration, enzyme purification cost |
| Immobilized KRED | High | Excellent (>99%) | Good scalability, moderate cost | Enzyme is reusable, suitable for continuous flow | Immobilization can reduce activity, support cost |
| Whole-Cell (Wild Type) | Low to Moderate | Variable | High scalability, low cost | No enzyme purification, built-in cofactor regeneration | Potential for side reactions, lower yields, complex downstream |
| Whole-Cell (Engineered) | High | Excellent (>99%) | High scalability, low-moderate cost | High selectivity, built-in cofactor regeneration | Strain development is time-consuming |
Ultimately, the optimal approach is often a hybrid, such as using a recombinant E. coli strain overexpressing a specific, highly selective ketoreductase. This combines the high enantioselectivity of a well-chosen enzyme with the economic and practical advantages of a whole-cell biotransformation system, offering a powerful and scalable route to high-purity this compound.
A Review of this compound in Synthetic and Materials Chemistry
While extensive research exists for analogous compounds, specific studies detailing the applications of This compound are not widely available in the public domain. However, based on the known reactivity and functional group characteristics of similar chiral phenylethanol derivatives, its potential roles in advanced organic synthesis and materials science can be outlined. This article explores these prospective applications, drawing parallels from closely related and well-documented chemical entities.
Theoretical and Computational Studies of 1r 1 3,4 Dipropoxyphenyl Ethanol
Conformational Analysis and Energy Landscapes via Molecular Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules by simulating the atomic motions over time. numberanalytics.compharmiweb.com For (1R)-1-(3,4-dipropoxyphenyl)ethanol, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule, which are crucial for understanding its interactions with its environment, such as solvents or biological receptors.
The conformational flexibility of this compound arises primarily from the rotation around several single bonds: the C-O bonds of the two propoxy groups, the C-C bond between the phenyl ring and the ethanol (B145695) side chain, and the C-C bond within the ethanol moiety. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations that are statistically more likely to be populated.
The energy landscape of this compound, as revealed by MD simulations, would likely show several local energy minima corresponding to different stable conformers. The barriers between these minima would indicate the energy required for conformational transitions. This information is vital for understanding how the molecule might adapt its shape upon binding to a catalyst or an active site. numberanalytics.compharmiweb.com
A hypothetical table of results from a conformational analysis might look like this:
| Dihedral Angle | Dominant Conformation (degrees) | Relative Energy (kcal/mol) |
| C-C-O-C (propoxy 1) | 180 (anti-periplanar) | 0.0 |
| C-C-O-C (propoxy 2) | 60 (gauche) | 0.5 |
| Phenyl-C-C-O (ethanol) | -60 (gauche) | 0.2 |
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of Synthetic Processes
The synthesis of a specific enantiomer like this compound typically involves asymmetric catalysis. nih.govnih.govnih.gov Understanding the mechanisms of these reactions at an atomic level is crucial for optimizing reaction conditions and catalyst design. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are indispensable tools for this purpose. chemrxiv.orgnih.govrsc.org
QM methods, such as density functional theory (DFT), can be used to model the electronic structure of the reactants, products, and transition states involved in the synthetic process. itu.edu.tr This allows for the calculation of reaction energies and activation barriers, providing insight into the reaction mechanism. For the synthesis of this compound, a common route would be the asymmetric reduction of the corresponding ketone, 3,4-dipropoxyacetophenone. wikipedia.orgyoutube.com
QM/MM modeling is particularly useful for studying enzyme-catalyzed reactions or reactions involving large catalyst systems. nih.govrsc.org In this approach, the reactive center (e.g., the substrate and the catalytic site of an enzyme or metal complex) is treated with a high level of QM theory, while the surrounding environment (the rest of the protein or solvent molecules) is described using a less computationally expensive molecular mechanics (MM) force field. rsc.org This hybrid approach allows for the simulation of large, complex systems while maintaining a high level of accuracy for the chemical transformation itself. chemrxiv.org For instance, QM/MM simulations could be used to model the interaction of 3,4-dipropoxyacetophenone with a chiral catalyst, elucidating the factors that lead to the preferential formation of the (R)-enantiomer. rsc.orgacs.org
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density functional theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and calculating the energetics of chemical reactions. mdpi.com In the context of the synthesis of this compound, DFT calculations are invaluable for understanding the reaction mechanism of the asymmetric reduction of 3,4-dipropoxyacetophenone.
DFT can be used to locate and characterize the geometries of the transition states (TS) for the competing reaction pathways leading to the (R) and (S) enantiomers. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. acs.org The calculated energy barrier (activation energy) for each pathway allows for the prediction of the enantioselectivity of the reaction. A lower activation energy for the pathway leading to the (R)-enantiomer would explain the experimentally observed stereoselectivity.
For example, in a metal-catalyzed transfer hydrogenation, DFT calculations can model the transfer of a hydride from the catalyst to the carbonyl carbon of the ketone. thieme-connect.comnih.gov These calculations can reveal the importance of specific interactions, such as hydrogen bonding or steric hindrance, between the substrate, the catalyst, and the reducing agent in determining the stereochemical outcome. rsc.orgresearchgate.net
A hypothetical DFT results table for the asymmetric reduction of 3,4-dipropoxyacetophenone could be:
| Parameter | Pathway to (R)-enantiomer | Pathway to (S)-enantiomer |
| Activation Energy (ΔG‡) | 15.2 kcal/mol | 18.5 kcal/mol |
| Reaction Energy (ΔG_rxn) | -5.8 kcal/mol | -5.8 kcal/mol |
| Key TS Bond Distance (Catalyst-H...C=O) | 1.8 Å | 2.2 Å |
These hypothetical results would suggest that the reaction is kinetically controlled, with the lower activation barrier for the (R)-pathway leading to its preferential formation.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. tandfonline.com While direct QSAR studies on this compound may be limited, methodologies applied to analogous phenolic and catecholic compounds can provide valuable insights. nih.govresearchgate.netsemanticscholar.org
For a series of analogous compounds, QSAR models are developed by correlating various molecular descriptors with their measured activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govnih.gov
For example, QSAR studies on the antioxidant activity of phenolic compounds have shown that properties like the bond dissociation enthalpy (BDE) of the phenolic O-H bond, the ionization potential (IP), and the number and position of hydroxyl groups are critical determinants of their radical scavenging ability. researchgate.netnih.govresearchgate.net A QSAR model for a set of phenolic compounds might take the form of a multiple linear regression equation:
log(1/IC50) = c0 + c1BDE + c2logP + c3*HOMO_energy
Where IC50 is the concentration required for 50% inhibition of a particular process, BDE is the bond dissociation enthalpy, logP is the partition coefficient, and HOMO_energy is the energy of the highest occupied molecular orbital. The coefficients (c0, c1, c2, c3) are determined by fitting the equation to experimental data. semanticscholar.org
By applying such a model to this compound, one could predict its potential antioxidant activity based on its calculated descriptors. This approach can be used to screen virtual libraries of analogous compounds to identify those with potentially enhanced activity. researchgate.net
Molecular Docking and Dynamics Simulations for Catalyst-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (substrate) to a larger molecule (catalyst or enzyme). numberanalytics.compharmiweb.com These methods are crucial for understanding the enantioselectivity observed in the synthesis of this compound via asymmetric catalysis. youtube.com
Molecular docking predicts the preferred binding orientation of the substrate, 3,4-dipropoxyacetophenone, within the active site of a chiral catalyst. The docking algorithm samples a large number of possible conformations and orientations of the substrate and scores them based on a scoring function that estimates the binding affinity. A successful docking study would show that the substrate binds in a way that exposes one of the prochiral faces of the carbonyl group to the hydride source of the catalyst, leading to the formation of the (R)-enantiomer.
Following docking, MD simulations can be used to refine the docked pose and to study the dynamic behavior of the catalyst-substrate complex. nih.govnih.gov MD simulations provide a more realistic picture of the interactions by accounting for the flexibility of both the catalyst and the substrate, as well as the presence of solvent molecules. numberanalytics.compharmiweb.com Analysis of the MD trajectory can reveal key interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the transition state leading to the (R)-product. rsc.org
For instance, in an enzyme-catalyzed reduction, MD simulations can show how the substrate is held in a specific orientation by the amino acid residues in the active site, ensuring the stereospecific transfer of a hydride from a cofactor like NADPH. rsc.org
A summary of a hypothetical docking and MD simulation study could be presented in a table:
| Parameter | (R)-enantiomer Precursor Complex | (S)-enantiomer Precursor Complex |
| Docking Score (kcal/mol) | -8.5 | -6.2 |
| Key Hydrogen Bond Distance (Å) | 2.1 (Catalyst-NH...O=C) | 3.5 (Catalyst-NH...O=C) |
| RMSD of Substrate during MD (Å) | 0.8 | 2.5 |
| Residence Time in Active Site (ns) | 50 | 15 |
These hypothetical results would indicate a more stable and persistent binding of the substrate in the orientation that leads to the (R)-product, thus explaining the observed enantioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
